molecular formula C15H24Cl2N2O2 B3892592 [2-(4-Methylpiperazin-1-yl)-1-phenylethyl] acetate;dihydrochloride

[2-(4-Methylpiperazin-1-yl)-1-phenylethyl] acetate;dihydrochloride

Cat. No.: B3892592
M. Wt: 335.3 g/mol
InChI Key: KRIJHBJHTYJWDU-UHFFFAOYSA-N
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Description

[2-(4-Methylpiperazin-1-yl)-1-phenylethyl] acetate;dihydrochloride: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a piperazine ring substituted with a phenylethyl group and an acetate moiety, forming a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methylpiperazin-1-yl)-1-phenylethyl] acetate;dihydrochloride typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with 1-phenylethyl bromide under basic conditions to form the intermediate [2-(4-Methylpiperazin-1-yl)-1-phenylethyl] bromide.

    Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield [2-(4-Methylpiperazin-1-yl)-1-phenylethyl] acetate.

    Formation of the Dihydrochloride Salt: Finally, the acetate compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization and recrystallization to obtain the pure dihydrochloride salt.

    Quality Control: Ensuring the final product meets the required purity and quality standards.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methylpiperazin-1-yl)-1-phenylethyl] acetate;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[2-(4-Methylpiperazin-1-yl)-1-phenylethyl] acetate;dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter modulation.

    Medicine: Investigated for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of [2-(4-Methylpiperazin-1-yl)-1-phenylethyl] acetate;dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets neurotransmitter receptors in the central nervous system.

    Pathways Involved: Modulation of neurotransmitter release and reuptake, leading to altered neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Such as piperidine itself and its substituted derivatives.

    Other Piperazine Derivatives: Including compounds like 1-(2-phenylethyl)piperazine and 1-(4-methylphenyl)piperazine.

Uniqueness

    Structural Features: The presence of both a phenylethyl group and an acetate moiety makes it unique among piperazine derivatives.

    Pharmacological Profile: Its specific interactions with neurotransmitter receptors and potential therapeutic effects distinguish it from other similar compounds.

Properties

IUPAC Name

[2-(4-methylpiperazin-1-yl)-1-phenylethyl] acetate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.2ClH/c1-13(18)19-15(14-6-4-3-5-7-14)12-17-10-8-16(2)9-11-17;;/h3-7,15H,8-12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIJHBJHTYJWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CN1CCN(CC1)C)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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